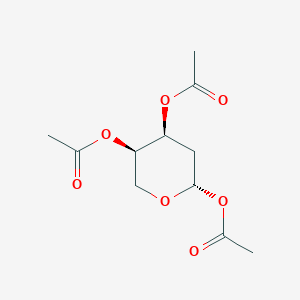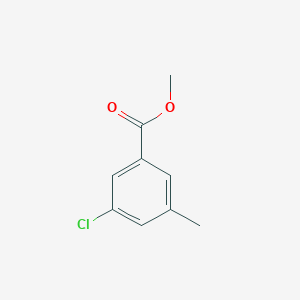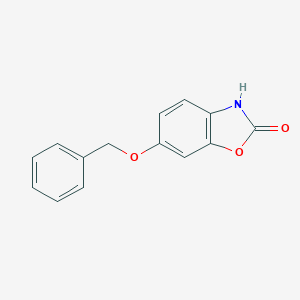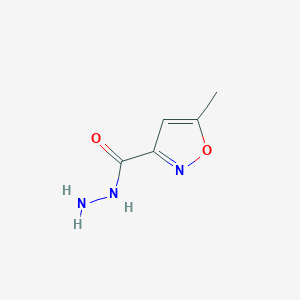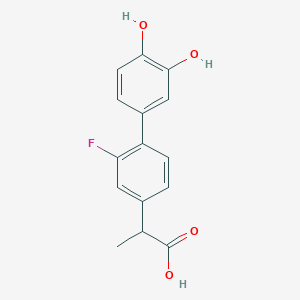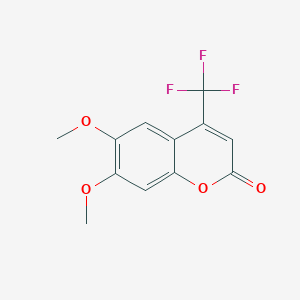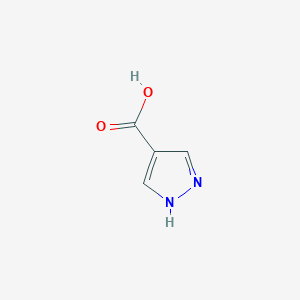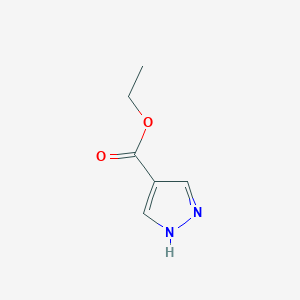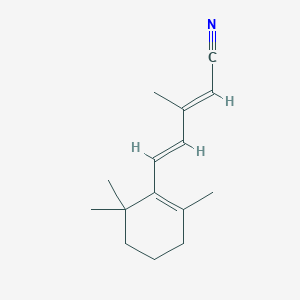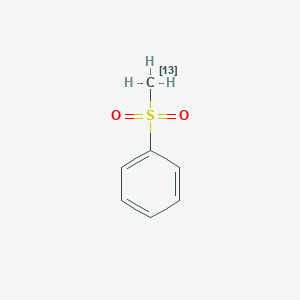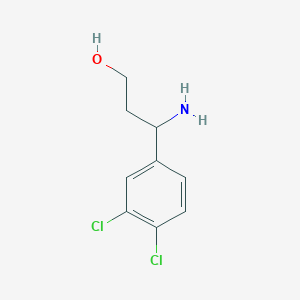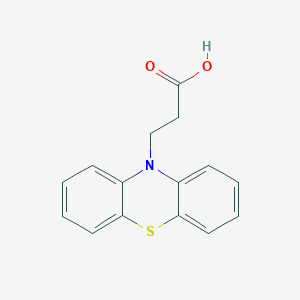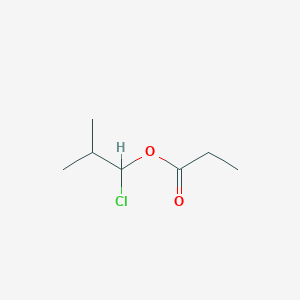
1-Chloro-2-methylpropyl propionate
Overview
Description
1-Chloro-2-methylpropyl propionate is an organic compound with the molecular formula C7H13ClO2. It is a colorless to pale yellow liquid with a distinct odor. This compound is soluble in many organic solvents and has a relatively high density. It is used in various chemical synthesis processes and has applications in different fields such as organic synthesis, softeners, and flame suppressants .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-2-methylpropyl propionate can be synthesized by reacting propionic acid with chlorite under appropriate conditions. The reaction involves the esterification of propionic acid with 1-chloro-2-methylpropanol .
Industrial Production Methods: In industrial settings, the preparation of this compound typically involves the use of cation exchange resins as catalysts. The reaction is carried out in a filling pipe, where 2-methyl-3-chloropropene and water are added. The reaction mixture is cooled to maintain the temperature between 0-45°C, and the product is collected and purified through distillation .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-2-methylpropyl propionate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.
Esterification Reactions: It can react with alcohols to form different esters.
Common Reagents and Conditions:
Nucleophiles: Such as hydroxide ions or amines, are commonly used in substitution reactions.
Catalysts: Acidic or basic catalysts can be used to facilitate esterification reactions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, different substituted products can be formed.
Esterification Products: Various esters can be synthesized by reacting with different alcohols.
Scientific Research Applications
1-Chloro-2-methylpropyl propionate has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis reactions.
Biology: It can be used in the synthesis of biologically active compounds.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of softeners and flame suppressants.
Mechanism of Action
The mechanism of action of 1-chloro-2-methylpropyl propionate involves its reactivity with nucleophiles. The chlorine atom in the compound is susceptible to nucleophilic attack, leading to substitution reactions. The ester group can also undergo hydrolysis under acidic or basic conditions, forming propionic acid and 1-chloro-2-methylpropanol .
Comparison with Similar Compounds
- 1-Chloro-2-methylpropane
- 2-Chloro-2-methylpropane
- 1-Chloro-2-methyl-2-propanol
Comparison: 1-Chloro-2-methylpropyl propionate is unique due to its ester functional group, which allows it to participate in esterification reactions. In contrast, compounds like 1-chloro-2-methylpropane and 2-chloro-2-methylpropane lack this functional group and primarily undergo substitution reactions. The presence of the ester group in this compound also makes it useful in the synthesis of various esters, which is not possible with the other similar compounds .
Properties
IUPAC Name |
(1-chloro-2-methylpropyl) propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13ClO2/c1-4-6(9)10-7(8)5(2)3/h5,7H,4H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMIXSAYOLYBZBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OC(C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40506031 | |
| Record name | 1-Chloro-2-methylpropyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58304-65-7 | |
| Record name | 1-Chloro-2-methylpropyl propanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40506031 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
